Cas no 6311-52-0 (Benzenamine,3,6-dimethyl-2,4-dinitro-)
Benzenamine,3,6-dimethyl-2,4-dinitro- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,3,6-dimethyl-2,4-dinitro-
- 3,6-Dimethyl-2,4-dinitroaniline
- 3,6-dimethyl-2,4-dinitro-aniline
- 3,6-dimethyl-2.4-dinitro-phenylamine
- 3.5-Dinitro-2-amino-p-xylol
-
- MDL: MFCD04124612
- Inchi: InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,9H2,1-2H3
- InChI Key: VOLQVUSPNNDAIX-UHFFFAOYSA-N
- SMILES: CC1=C(C(=C(C)C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Computed Properties
- Exact Mass: 211.05900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 117.66000
- LogP: 3.32960
Benzenamine,3,6-dimethyl-2,4-dinitro- Customs Data
- HS CODE:2921430090
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Benzenamine,3,6-dimethyl-2,4-dinitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR30940-500mg |
3,6-Dimethyl-2,4-dinitroaniline |
6311-52-0 | 500mg |
£300.00 | 2024-05-26 | ||
| Apollo Scientific | OR30940-1g |
3,6-Dimethyl-2,4-dinitroaniline |
6311-52-0 | 1g |
£535.00 | 2024-05-26 | ||
| abcr | AB281550-500 mg |
3,6-Dimethyl-2,4-dinitroaniline |
6311-52-0 | 500MG |
€254.60 | 2023-01-24 | ||
| abcr | AB281550-1 g |
3,6-Dimethyl-2,4-dinitroaniline |
6311-52-0 | 1g |
€322.50 | 2023-04-26 | ||
| abcr | AB281550-5 g |
3,6-Dimethyl-2,4-dinitroaniline |
6311-52-0 | 5g |
€907.00 | 2023-04-26 | ||
| abcr | AB281550-500mg |
3,6-Dimethyl-2,4-dinitroaniline; . |
6311-52-0 | 500mg |
€269.00 | 2025-04-17 | ||
| abcr | AB281550-1g |
3,6-Dimethyl-2,4-dinitroaniline; . |
6311-52-0 | 1g |
€317.00 | 2025-04-17 | ||
| abcr | AB281550-5g |
3,6-Dimethyl-2,4-dinitroaniline; . |
6311-52-0 | 5g |
€877.00 | 2025-04-17 | ||
| abcr | AB281550-10g |
3,6-Dimethyl-2,4-dinitroaniline; . |
6311-52-0 | 10g |
€1357.00 | 2025-04-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397454-500mg |
3,6-Dimethyl-2,4-dinitroaniline |
6311-52-0 | 95% | 500mg |
¥3588.00 | 2024-05-06 |
Benzenamine,3,6-dimethyl-2,4-dinitro- Suppliers
Benzenamine,3,6-dimethyl-2,4-dinitro- Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Benzenamine,3,6-dimethyl-2,4-dinitro-
Benzenamine, 3,6-Dimethyl-2,4-Dinitro (CAS No. 6311-52-0): A Comprehensive Overview
The compound Benzenamine, 3,6-Dimethyl-2,4-Dinitro, also known by its CAS registry number 6311-52-0, is a significant organic compound with a diverse range of applications in various industries. This compound is a derivative of aniline, characterized by the presence of two nitro groups at the 2 and 4 positions of the benzene ring and two methyl groups at the 3 and 6 positions. The chemical structure of this compound plays a crucial role in its physical and chemical properties, making it a valuable material in fields such as pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of Benzenamine derivatives in the development of novel materials with tailored properties. For instance, researchers have explored the use of 3,6-Dimethyl-2,4-Dinitrobenzenamine as a precursor for synthesizing advanced polymers and high-performance adhesives. The nitro groups in the molecule contribute to its high reactivity and ability to undergo various chemical transformations, making it a versatile building block in organic synthesis.
In the pharmaceutical industry, Benzenamine derivatives have been investigated for their potential as drug candidates. The substitution pattern on the benzene ring significantly influences the biological activity of these compounds. For example, studies have shown that 3,6-Dimethyl-2,4-Dinitrobenzenamine exhibits anti-inflammatory properties due to its ability to inhibit certain enzymes involved in inflammatory pathways. This has led to further research into its potential application as a therapeutic agent for inflammatory diseases.
The synthesis of Benzenamine derivatives has also been a focal point of recent research efforts. Traditional methods often involve multi-step reactions with low yields and high costs. However, advancements in catalytic chemistry have enabled more efficient and sustainable synthesis routes for compounds like 3,6-Dimethyl-2,4-Dinitrobenzenamine. For instance, the use of transition metal catalysts has significantly improved the yield and purity of this compound during its production process.
In addition to its chemical applications, Benzenamine derivatives are also being explored for their environmental impact. As industries increasingly prioritize sustainability, understanding the environmental fate and toxicity of these compounds has become essential. Recent studies have focused on assessing the biodegradability of 3,6-Dimethyl-2,4-Dinitrobenzenamine, particularly under different environmental conditions such as varying pH levels and microbial activity.
The versatility of Benzenamine derivatives extends to their use in agrochemicals as well. Researchers have found that certain derivatives exhibit potent pesticidal activity against various agricultural pests. The unique combination of methyl and nitro groups in compounds like 3,6-Dimethyl-2,4-Dinitrobenzenamine contributes to their effectiveness in controlling pest populations while minimizing adverse effects on non-target organisms.
In conclusion, Benzenamine derivatives , particularly 3 ,6 -Dimethyl -2 ,4 -Dinitrobenzenamine (CAS No. 6311 -52 -0 ) , continue to be a subject of intense research due to their wide-ranging applications and potential for innovation across multiple industries.
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